molecular formula C7H12N2O2 B14033395 (R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2007920-64-9

(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Katalognummer: B14033395
CAS-Nummer: 2007920-64-9
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: BHMGONXEUNBKBA-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that induces cyclization under controlled conditions. For example, the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide can facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is investigated for its potential therapeutic properties. Its spirocyclic structure may impart unique pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Wirkmechanismus

The mechanism of action of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Lacks the ®-configuration, which may affect its biological activity.

    6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-ol: Contains a hydroxyl group instead of a ketone, altering its reactivity and solubility.

    6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-carboxylic acid: Features a carboxylic acid group, which can participate in different types of chemical reactions.

Uniqueness

®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific stereochemistry and spirocyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

2007920-64-9

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

(6R)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1

InChI-Schlüssel

BHMGONXEUNBKBA-RXMQYKEDSA-N

Isomerische SMILES

C[C@@H]1C(=O)NCC2(N1)COC2

Kanonische SMILES

CC1C(=O)NCC2(N1)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.